REACTION_CXSMILES
|
O[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8]([NH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:9].[Br-:16]>>[Br:16][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8]([NH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:9]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
OCCCCCNC(=O)NCCCCC
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
EtOAc hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained as a colorless oil
|
Name
|
|
Type
|
|
Smiles
|
BrCCCCCNC(=O)NCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |